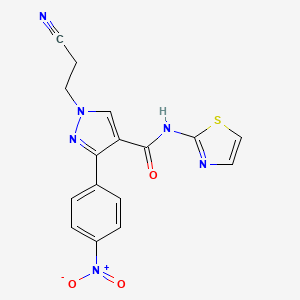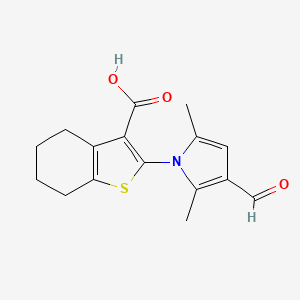![molecular formula C23H29ClN4O2S B4168269 Ethyl 3-[4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazin-1-yl]-4-methylbenzoate](/img/structure/B4168269.png)
Ethyl 3-[4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazin-1-yl]-4-methylbenzoate
概要
説明
Ethyl 3-{4-[2-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}-4-methylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a chlorophenyl group, and a benzoate ester, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazin-1-yl]-4-methylbenzoate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the esterification of the benzoate. Common reagents used in these reactions include ethyl chloroformate, piperazine, and 4-chlorophenyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-{4-[2-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
Ethyl 3-{4-[2-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}-4-methylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-[4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazin-1-yl]-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Ethyl 3-{4-[2-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1-piperazinyl}-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)acrylate: Similar in structure but lacks the piperazine ring and benzoate ester.
4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amino}ethyl)-1-piperazinyl}-4-methylbenzoate: Contains a triazine ring instead of a benzoate ester.
特性
IUPAC Name |
ethyl 3-[4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazin-1-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S/c1-3-30-22(29)18-5-4-17(2)21(16-18)28-14-12-27(13-15-28)11-10-25-23(31)26-20-8-6-19(24)7-9-20/h4-9,16H,3,10-15H2,1-2H3,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRYREUWTYWZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)N2CCN(CC2)CCNC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{4-[4-(benzyloxy)benzoyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4168192.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)butanamide](/img/structure/B4168199.png)
![N-[4-chloro-7-methyl-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4168204.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2-FLUOROPHENYL)ACETAMIDE](/img/structure/B4168207.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B4168208.png)
![4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4168225.png)
![N-[4-(cyclohexylcarbamoyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4168232.png)
![4-(benzyloxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4168242.png)
![4-[4-(benzyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B4168247.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4168254.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4168257.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B4168264.png)


